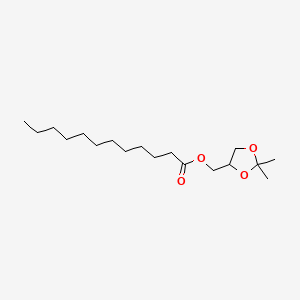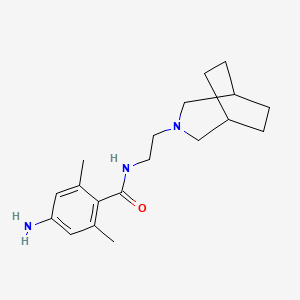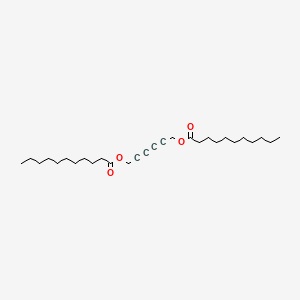
1-Butyl-4-phenylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by a piperidine ring substituted with a butyl group and a phenyl group, along with a nitrile functional group.
Méthodes De Préparation
The synthesis of 1-Butyl-4-phenylpiperidine-4-carbonitrile involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 4-phenylpiperidine with butyl bromide in the presence of a base to form the butylated product. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under controlled conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Butyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Butyl-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-phenylpiperidine-4-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, as a precursor to pethidine, it interacts with opioid receptors in the central nervous system, leading to analgesic effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
1-Butyl-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pethidine intermediate A: This compound is a precursor to pethidine and shares structural similarities with this compound.
1-Benzyl-4-phenylpiperidine-4-carbonitrile: Another piperidine derivative with a benzyl group instead of a butyl group, used in similar synthetic applications.
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields
Propriétés
Numéro CAS |
42520-99-0 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1-butyl-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3 |
Clé InChI |
XXZCCQVMXFWDIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)






![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)

![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)

![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
